molecular formula C34H59NO15 B1674184 Fumonisin b1 CAS No. 116355-83-0

Fumonisin b1

Numéro de catalogue: B1674184
Numéro CAS: 116355-83-0
Poids moléculaire: 721.8 g/mol
Clé InChI: UVBUBMSSQKOIBE-ZWKVXHQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La fumonisine B1 est une mycotoxine produite principalement par Fusarium proliferatum et Fusarium verticillioides. Il s’agit de l’un des membres les plus toxiques de la famille des fumonisines et on le trouve couramment dans le maïs, le riz, le blé et leurs produits. La fumonisine B1 présente des risques importants pour la santé des animaux et des humains, provoquant divers effets toxiques tels que le stress oxydatif, le stress du réticulum endoplasmique, l’autophagie cellulaire et l’apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La fumonisine B1 peut être préparée à partir d’une culture de maïs inoculée avec Fusarium moniliforme. Le processus consiste à extraire les fumonisines ciblées avec un mélange acétonitrile/eau (50 : 50, v/v) et à les purifier à l’aide de cartouches MAX. Des procédures préparatives chromatographiques sur une colonne Unitary C18 et une colonne SB-CN sont ensuite effectuées pour éliminer d’autres interférents et obtenir des composés de haute pureté .

Méthodes de production industrielle : Dans les environnements industriels, la fumonisine B1 est produite en cultivant des espèces de Fusarium sur des substrats appropriés tels que le maïs. Le processus de culture est optimisé pour maximiser le rendement de la fumonisine B1, qui est ensuite extraite et purifiée à l’aide de techniques chromatographiques avancées .

Analyse Des Réactions Chimiques

Types de réactions : La fumonisine B1 subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction.

Réactifs et conditions courantes :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent la fumonisine B1 hydrolysée, qui a des propriétés toxicologiques différentes de celles du composé parent .

4. Applications de la recherche scientifique

La fumonisine B1 a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Scientific Research Applications

Sphingolipid Metabolism Studies

FB1 is widely used as a probe in research to explore sphingolipid metabolism due to its ability to inhibit ceramide synthases (CerSs). This inhibition disrupts sphingolipid biosynthesis, leading to alterations in cellular signaling pathways. Studies have shown that FB1 treatment increases the levels of long-chain bases (LCBs) and decreases very long-chain sphingolipids (VLCs) in plant systems, which has implications for understanding plant responses to pathogens and stress .

  • Key Findings :
    • FB1 alters sphingolipid levels in Arabidopsis, suggesting a role in plant immune responses .
    • The compound has been implicated in cell death mechanisms through the accumulation of dihydroxy-LCBs, which are linked to apoptosis pathways .

Immunotoxicity Research

FB1 has been studied for its immunotoxic effects, particularly in avian species. Research indicates that FB1 exposure leads to apoptosis in chicken splenic lymphocytes, mediated by the Bcl-2 family proteins. This study highlights the compound's ability to disrupt immune function by decreasing lymphocyte proliferation and inducing cellular damage .

  • Mechanisms of Action :
    • Increased expression of pro-apoptotic proteins (Bax, Bak-1) and decreased anti-apoptotic proteins (Bcl-2) were observed following FB1 treatment.
    • LDH activity, a marker of cellular damage, increased with higher concentrations of FB1, indicating cytotoxic effects on immune cells .

Toxicological Insights

FB1 is recognized for its toxicological impact on various animal models. Studies have demonstrated that it can induce neurotoxicity, hepatotoxicity, and nephrotoxicity. The mechanisms underlying these toxicities include oxidative stress induction, endoplasmic reticulum stress activation, and disruption of cellular signaling pathways .

Carcinogenic Potential

Research conducted on rodent models has classified FB1 as a carcinogen. Long-term feeding studies revealed that FB1 exposure led to renal tubule tumors in male rats and hepatic tumors in female mice. These findings underscore the importance of understanding FB1's carcinogenic properties for regulatory purposes and public health safety .

Case Studies

Study FocusOrganismKey Findings
Sphingolipid DisruptionArabidopsis thalianaIncreased LCB levels; altered immune response mechanisms .
ImmunotoxicityChickensInduced apoptosis in splenic lymphocytes; altered cytokine production .
CarcinogenicityRodentsInduced renal and hepatic tumors; dose-dependent effects observed .
Human Cell LinesEsophageal CellsInduced apoptosis at high concentrations; affected cell growth significantly .

Mécanisme D'action

La fumonisine B1 exerce ses effets en inhibant la céramide synthase, une enzyme impliquée dans le métabolisme des sphingolipides. Cette inhibition perturbe l’équilibre des sphingolipides, conduisant à l’accumulation de sphinganine et de sphingosine. La perturbation du métabolisme des sphingolipides entraîne un stress oxydatif, un stress du réticulum endoplasmique et une apoptose. De plus, la fumonisine B1 induit une néphrotoxicité en provoquant un stress oxydatif, un dysfonctionnement mitochondrial et un stress du réticulum endoplasmique .

Comparaison Avec Des Composés Similaires

La fumonisine B1 est comparée à d’autres fumonisines telles que la fumonisine B2 et la fumonisine B3. Ces composés partagent un squelette aminopolyol à longue chaîne similaire et sont classés comme carcinogènes non génotoxiques. La fumonisine B1 est la plus toxique et la plus abondante parmi elles, ce qui représente la plus grande menace pour la santé animale et humaine .

Composés similaires :

La fumonisine B1 se distingue par sa toxicité et sa prévalence plus élevées, ce qui en fait un sujet important de recherche et d’efforts réglementaires.

Activité Biologique

Fumonisin B1 (FB1) is a mycotoxin produced by various species of the Fusarium fungi, primarily Fusarium moniliforme . It is predominantly found in corn and corn-based products and has been associated with several toxicological effects in both animals and humans. This article provides a comprehensive overview of the biological activity of FB1, focusing on its mechanisms of action, toxic effects, and potential health implications.

FB1's primary mechanism involves the inhibition of sphingolipid biosynthesis. It specifically inhibits ceramide synthase, leading to an accumulation of sphinganine and sphingosine in tissues. This disruption in sphingolipid metabolism can result in various pathophysiological effects:

  • Inhibition of Sphingolipid Biosynthesis : FB1 inhibits sphingosine N-acyltransferase, which is critical for converting sphinganine to dihydroceramides. This inhibition results in reduced levels of complex sphingolipids such as sphingomyelin and glycosphingolipids in neuronal cells .
  • Neurotoxicity : Studies show that FB1 exposure leads to neuronal degeneration and altered neuronal function due to disrupted sphingolipid metabolism .
  • Hepatotoxicity and Nephrotoxicity : In animal models, FB1 has been shown to cause significant liver and kidney damage. For instance, milk-fed calves treated with FB1 exhibited signs of severe liver injury characterized by hepatocyte apoptosis and bile duct proliferation, alongside renal injury marked by proximal tubular cell damage .

Toxicological Effects

FB1 is categorized as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Its toxicological profile includes:

  • Carcinogenic Potential : Animal studies have demonstrated that long-term exposure to FB1 can induce tumors, particularly hepatocellular carcinoma in rodents . The carcinogenic mechanism is thought to involve the inhibition of ceramide production, which may promote survival of DNA-damaged cells and enhance cell proliferation .
  • Inflammatory Response : FB1 exposure has been linked to increased levels of pro-inflammatory cytokines, suggesting that it may modulate immune responses in affected tissues . For example, studies indicated elevated expression of TNF-α and other inflammatory markers in response to FB1 treatment .
  • Developmental Toxicity : Early-life exposure to FB1 has been associated with neural tube defects in animal models, highlighting its potential teratogenic effects .

Case Studies

Several studies have documented the effects of FB1 on different species:

StudySubjectFindings
Wang et al. (1991)Rat hepatocytesFB1 inhibited sphingosine biosynthesis, leading to increased free sphinganine levels .
EFSA Report (2022)PigsFB1 was found to induce liver toxicity and alter sphingolipid metabolism .
Gelderblom et al. (2008)Rodent bioassayLong-term dietary exposure resulted in liver tumors in female mice and kidney tumors in male rats .
Bracarense et al. (2022)Porcine jejunal cellsIncreased expression of pro-inflammatory cytokines following FB1 exposure .

Summary of Research Findings

Research has consistently shown that FB1 poses significant health risks across various species. Key findings include:

  • Toxicity Profile : FB1 is hepatotoxic and nephrotoxic, impacting liver function and kidney health significantly.
  • Carcinogenicity : Evidence from animal studies suggests a strong link between FB1 exposure and cancer development.
  • Mechanistic Insights : The mycotoxin disrupts normal cellular processes by inhibiting critical enzymes involved in lipid metabolism.

Q & A

Basic Research Questions

Q. What validated experimental methods are recommended for detecting Fumonisin B1 in food matrices?

  • Methodological Answer : Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope-labeled internal standards (e.g., 13C-Fumonisin B1) to improve accuracy. Validate methods by assessing linearity (R² ≥ 0.995), limit of detection (LOD < 0.5 µg/kg), and recovery rates (85–115%) in spiked samples. Include matrix-matched calibration curves to account for interference .
  • Experimental Design : Optimize extraction using acetonitrile:water (80:20, v/v) with 1% formic acid. Centrifuge samples at 10,000 × g for 10 minutes and filter through 0.22 µm membranes before analysis .

Q. How should researchers design in vitro studies to assess this compound’s cellular toxicity?

  • Methodological Answer : Use primary hepatocytes or kidney cell lines (e.g., HEK293) due to this compound’s organ-specific toxicity. Expose cells to concentrations ranging from 0.1–100 µM for 24–72 hours. Measure sphingolipid disruption via LC-MS quantification of sphinganine/sphingosine (Sa/So) ratios, a biomarker of ceramide synthase inhibition .
  • Controls : Include negative controls (vehicle-treated cells) and positive controls (e.g., this compound-certified reference material). Validate results using ≥3 biological replicates .

Q. What are critical considerations for preparing this compound-contaminated samples in animal studies?

  • Methodological Answer : Administer this compound via oral gavage or mixed feed at doses reflecting human exposure (e.g., 1–10 mg/kg body weight/day in rodents). Ensure homogeneity by blending contaminated feed with mycotoxin-free substrates and verify concentrations using HPLC-MS/MS pre- and post-administration .
  • Storage : Store standards and samples at –20°C to prevent degradation. Avoid freeze-thaw cycles .

Q. How can researchers establish reliable dose-response relationships for this compound toxicity?

  • Methodological Answer : Conduct subchronic (28–90 days) and chronic (>6 months) exposure studies in rodents. Use log-transformed dose increments (e.g., 0.1×, 1×, 10× no-observed-adverse-effect-level (NOAEL)) and assess histopathology (e.g., liver necrosis, kidney lesions) alongside sphingolipid biomarkers. Apply benchmark dose (BMD) modeling to derive toxicity thresholds .

Q. What strategies improve literature review efficiency for this compound research?

  • Methodological Answer : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure searches. Prioritize primary studies in databases like PubMed and Web of Science with keywords: “this compound AND (toxicokinetics OR sphingolipid disruption)”. Exclude reviews and non-peer-reviewed sources. Track citation chains to identify seminal papers .

Advanced Research Questions

Q. How should contradictory findings on this compound’s carcinogenicity be reconciled?

  • Methodological Answer : Conduct meta-analyses of rodent carcinogenicity studies, stratifying by species, exposure duration, and co-exposure to other mycotoxins. Apply Bradford Hill criteria (e.g., strength of association, biological plausibility) to evaluate causality. Use in silico toxicogenomics tools (e.g., Comparative Toxicogenomics Database) to identify conserved molecular pathways across studies .

Q. What experimental approaches elucidate this compound’s molecular mechanisms in sphingolipid metabolism?

  • Methodological Answer : Perform RNA sequencing on exposed cell lines to map transcriptomic changes in ceramide synthase genes (e.g., CERS2, CERS5). Validate findings with CRISPR/Cas9 knockout models. Use lipidomics to profile downstream metabolites (e.g., ceramide, sphingomyelin) and correlate with histopathological endpoints .

Q. How can longitudinal studies address knowledge gaps in this compound’s epigenetic effects?

  • Methodological Answer : Design multi-generational rodent studies to assess DNA methylation changes (e.g., via whole-genome bisulfite sequencing) in offspring exposed in utero. Compare results with acute exposure models. Control for maternal diet and microbiome variations using pair-fed cohorts .

Q. What methodologies quantify synergistic effects of this compound with other mycotoxins (e.g., aflatoxin B1)?

  • Methodological Answer : Use factorial experimental designs with mycotoxin combinations (e.g., 2×2 matrix of this compound and aflatoxin B1 doses). Analyze interactions via isobolograms or Chou-Talalay combination index (CI). Measure biomarkers (e.g., serum ALT for hepatotoxicity) and apply probabilistic risk assessment models .

Q. How can advanced imaging techniques improve in situ detection of this compound in plant tissues?

  • Methodological Answer : Employ matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to localize this compound in maize kernels. Validate with immunohistochemistry using anti-Fumonisin B1 antibodies. Compare spatial distribution patterns with fungal colonization (e.g., Fusarium verticillioides) via confocal microscopy .

Propriétés

Numéro CAS

116355-83-0

Formule moléculaire

C34H59NO15

Poids moléculaire

721.8 g/mol

Nom IUPAC

(2S)-2-[2-[(5S,6R,7R,9R,11S,16R,18S,19S)-19-amino-6-[(3S)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21+,22+,23+,24+,25-,26+,27-,32-/m1/s1

Clé InChI

UVBUBMSSQKOIBE-ZWKVXHQASA-N

SMILES

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

SMILES isomérique

CCCC[C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O)OC(=O)C[C@H](CC(=O)O)C(=O)O

SMILES canonique

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Apparence

Solid powder

Color/Form

Powder

Key on ui other cas no.

116355-83-0

Description physique

White hygroscopic solid;  [HSDB] Light brownish-yellow solid;  [MSDSonline]

Pictogrammes

Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in methanol

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

HSDB 7077;  HSDB7077;  HSDB-7077;  RT-013063;  RT013063;  RT 013063;  Macrofusine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.